N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex small molecule featuring a benzodioxolyl acetamide core linked to a pyrazolyl-substituted dihydropyrimidinone moiety. The 3,5-dimethylpyrazole and 4-ethyl groups on the pyrimidinone ring may influence steric and electronic properties, while the benzodioxolyl group could modulate solubility and bioavailability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-4-14-9-19(27)24(20(22-14)25-13(3)7-12(2)23-25)10-18(26)21-15-5-6-16-17(8-15)29-11-28-16/h5-9H,4,10-11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPOIOLSINOMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole ring, followed by the construction of the pyrazole and pyrimidine rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its heterocyclic rings are often found in bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in recent literature. Below is a comparative analysis based on substituent variations, molecular features, and inferred properties:
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on formula.
Key Observations:
Substituent Effects on Pyrimidinone Core: The target compound’s 4-ethyl group contrasts with the 5-ethyl-4-methyl substitution in ’s analog, which may alter ring conformation and binding pocket interactions. The 3,5-dimethylpyrazole moiety is conserved across analogs, suggesting its role in stabilizing hydrogen bonds or hydrophobic interactions .
’s compounds feature 2,6-dimethylphenoxy or similar groups, which may prioritize steric hindrance over electronic effects .
Biological Implications :
- The benzodioxolyl group in the target compound could improve blood-brain barrier penetration compared to bulkier substituents in .
- The trifluoromethyl group in ’s analog likely increases hydrophobicity, favoring membrane-bound targets.
Research Findings and Methodological Context
While the provided evidence lacks explicit pharmacological data, structural insights can be inferred from crystallographic and synthetic methodologies:
- SHELX and WinGX () are widely used for small-molecule refinement, suggesting that these tools may have been employed in resolving the crystal structures of such compounds.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Structural Features:
- Benzodioxole moiety: Known for various biological activities including anti-inflammatory and anticancer effects.
- Pyrazole ring: Often associated with anti-inflammatory and analgesic properties.
- Dihydropyrimidine structure: Contributes to the compound's potential as an enzyme inhibitor.
1. Anti-inflammatory Activity
Research indicates that compounds containing the benzodioxole structure exhibit significant anti-inflammatory properties. For instance, a study evaluated the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds similar to this compound showed IC50 values ranging from 0.725 µM to over 30 µM against COX enzymes, indicating moderate to strong inhibitory activity .
| Compound | COX1 Inhibition (IC50 µM) | COX2 Inhibition (IC50 µM) |
|---|---|---|
| Benzodioxole derivative A | 1.12 | 4.25 |
| Benzodioxole derivative B | 27.06 | 33.7 |
| Target Compound | 0.725 | Not specified |
2. Anticancer Activity
The anticancer potential of this compound was assessed through cytotoxicity studies on various cancer cell lines, including HeLa cells. The results indicated that while the compound exhibited cytotoxic effects at higher concentrations, its effective doses for COX inhibition were significantly lower than those required for cytotoxicity . This suggests a potential therapeutic window where anti-inflammatory effects can be achieved without significant cytotoxicity.
3. Antimicrobial and Antitubercular Properties
Several studies have highlighted the antimicrobial properties of benzodioxole-containing compounds. The target compound's structural analogs demonstrated activity against Mycobacterium tuberculosis and other pathogens in vitro, suggesting a multi-target mechanism of action that could be beneficial in treating infections .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
Inhibition of COX Enzymes:
By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
Cell Cycle Arrest:
Cytotoxic effects observed in cancer cells may be attributed to interference with cell cycle progression.
Antioxidant Activity:
Compounds with similar structures have shown antioxidant properties that could contribute to their overall therapeutic effects .
Case Study: Synthesis and Evaluation
A study synthesized various benzodioxole derivatives and evaluated their biological activities against COX enzymes and cancer cell lines. Among these derivatives, some exhibited promising selectivity towards COX2 over COX1, suggesting a potential for reduced side effects compared to traditional NSAIDs like Ketoprofen .
In Vivo Studies
Further investigations into the in vivo efficacy of these compounds are warranted to better understand their pharmacokinetics and therapeutic potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
